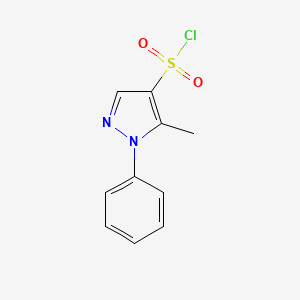

5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1-phenylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-8-10(16(11,14)15)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJCRNZTDRODFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380073 | |

| Record name | 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342405-38-3 | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic pathways, experimental protocols, and analytical characterization of this molecule, presented in a format tailored for researchers and professionals in the field.

Introduction

This compound is an organic compound with the chemical formula C₁₀H₉ClN₂O₂S.[1] It belongs to the pyrazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonyl chloride functional group makes this compound a valuable intermediate for the synthesis of various sulfonamide derivatives, which are a cornerstone of many therapeutic agents. This guide will provide a detailed protocol for its preparation and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that there are conflicting reports regarding the melting point of this compound, with sources citing both 57 °C and 128-132 °C.[1] Further experimental verification is recommended to resolve this discrepancy.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClN₂O₂S | [1] |

| Molecular Weight | 256.71 g/mol | [1] |

| CAS Number | 342405-38-3 | [1] |

| Appearance | Colorless or yellow crystal | [1] |

| Melting Point | 57 °C or 128-132 °C | [1] |

| Boiling Point (Predicted) | 388.8 ± 30.0 °C | [1] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [1] |

| Solubility | Insoluble in water, soluble in organic solvents such as ether and dichloromethane. | [1] |

Synthesis Protocol

The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 5-methyl-1-phenyl-1H-pyrazole, followed by its chlorosulfonation.

Step 1: Synthesis of 5-methyl-1-phenyl-1H-pyrazole

The synthesis of the pyrazole precursor can be achieved through the condensation of a β-diketone with a hydrazine derivative. A general procedure is outlined below.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (1 equivalent) and phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 5-methyl-1-phenyl-1H-pyrazole.

Step 2: Chlorosulfonation of 5-methyl-1-phenyl-1H-pyrazole

The final step involves the chlorosulfonation of the pyrazole ring at the C4 position. A plausible method, adapted from procedures for similar compounds, is detailed below.[2]

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 5-methyl-1-phenyl-1H-pyrazole (1 equivalent) in a dry chlorinated solvent, such as dichloromethane or chloroform.[1][2]

-

Addition of Reagent: Cool the solution in an ice bath. Add chlorosulfonic acid (at least 2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The reaction progress should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, carefully pour the mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent.

Diagram of the Synthetic Pathway:

References

Formation of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis mechanism, experimental protocols, and key data associated with the formation of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of various pharmacologically active molecules, including analogues of selective COX-2 inhibitors.

Overview of the Synthesis Pathway

The formation of this compound is primarily achieved through the electrophilic chlorosulfonation of a 5-methyl-1-phenyl-1H-pyrazole precursor. The overall synthesis can be viewed as a two-stage process: first, the formation of the core pyrazole ring system, followed by the crucial functionalization at the C4 position.

Stage 1: Synthesis of the Pyrazole Precursor

The common starting material for this synthesis is 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as Edaravone. PMP is synthesized via a condensation reaction between phenylhydrazine and ethyl acetoacetate.[1] While PMP exists in tautomeric forms, the subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole.[2] This chlorinated intermediate can then be used to generate the required 5-methyl-1-phenyl-1H-pyrazole, the direct substrate for the chlorosulfonation step.

Stage 2: Chlorosulfonation of the Pyrazole Ring

The key step is the introduction of the sulfonyl chloride group (-SO₂Cl) onto the C4 position of the 5-methyl-1-phenyl-1H-pyrazole ring. This is accomplished through an electrophilic aromatic substitution reaction using a strong chlorosulfonating agent, typically chlorosulfonic acid (HSO₃Cl). The reaction is highly regioselective, favoring substitution at the electron-rich C4 position of the pyrazole ring.

Reaction Mechanism

The chlorosulfonation of the pyrazole ring proceeds via a classic electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by strong electrophiles.

-

Generation of the Electrophile : Chlorosulfonic acid is a potent electrophilic agent. The active electrophile is believed to be the sulfur trioxide-like species or a related cationic intermediate generated from the acid.

-

Electrophilic Attack : The π-electrons of the pyrazole ring's C4 position attack the electrophilic sulfur atom of the chlorosulfonating agent. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Deprotonation/Re-aromatization : A base (which can be the conjugate base of the acid or a solvent molecule) abstracts the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring. This results in the formation of the pyrazole-4-sulfonic acid intermediate.

-

Conversion to Sulfonyl Chloride : In the presence of excess chlorosulfonic acid or an additional agent like thionyl chloride (SOCl₂), the sulfonic acid is converted to the final this compound product.

The logical flow of this mechanism is depicted in the diagram below.

Caption: Electrophilic Aromatic Substitution Mechanism.

Experimental Protocols

Materials and Equipment:

-

5-methyl-1-phenyl-1H-pyrazole

-

Chlorosulfonic acid (HSO₃Cl)

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃), anhydrous

-

Dichloromethane (DCM)

-

Ice-cold water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask with a stirring mechanism

-

Dropping funnel

-

Condenser

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting pyrazole compound (1.0 equiv) in anhydrous chloroform (3 volumes, e.g., 75 mL for 25 g of pyrazole).

-

Addition of Chlorosulfonic Acid: Cool the flask in an ice bath (0 °C). Prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 volumes, e.g., 175 mL for 166.7 g of acid) and add it slowly to the pyrazole solution under a nitrogen atmosphere. Maintain the temperature at 0 °C during the addition.

-

Heating: After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for approximately 10-12 hours.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.32 equiv) to the reaction mixture over 20 minutes while maintaining the temperature at 60 °C. Stir for an additional 2 hours.

-

Reaction Quenching and Work-up: Cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

-

Extraction: Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude sulfonyl chloride can be further purified by recrystallization or column chromatography if necessary.

The workflow for this experimental procedure is illustrated below.

Caption: General Experimental Workflow for Chlorosulfonation.

Quantitative Data and Characterization

Quantitative data for the direct chlorosulfonation of 5-methyl-1-phenyl-1H-pyrazole is limited. However, data from analogous reactions provide valuable benchmarks.

Table 1: Reaction Conditions and Yields for Pyrazole Chlorosulfonation

| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Dimethyl-1H-pyrazole | HSO₃Cl, SOCl₂ | Chloroform | 60 | 12 | 90 | [3] |

| 1,3,5-Trimethyl-1H-pyrazole | HSO₃Cl, SOCl₂ | Chloroform | 60 | 12 | 90 | [3] |

Note: Yields for the target compound are expected to be in a similar range under optimized conditions.

Table 2: Physicochemical and Spectroscopic Data

| Property | Data | Reference |

| Compound Name | This compound | [4][5] |

| CAS Number | 342405-38-3 | [4][5] |

| Molecular Formula | C₁₀H₉ClN₂O₂S | [5] |

| Molecular Weight | 256.71 g/mol | [4][5] |

| Appearance | Colorless or yellow crystal | ChemBK |

| Melting Point | 57 °C | [5] |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 3.79 (s, 3H, N-CH₃), 2.55 (s, 3H, C-CH₃), 2.47 (s, 3H, C-CH₃) | [3]* |

| ¹³C NMR (CDCl₃) δ (ppm) | Data not available in searched documents |

*Note: NMR data is for the analogous compound 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride and serves as an illustrative example. The N-phenyl group in the target compound would show characteristic aromatic signals.

Safety Information

The reagents used in this synthesis are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Chlorosulfonic Acid : Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage.

-

Thionyl Chloride : Corrosive and toxic. Reacts with water to release toxic gases.

-

This compound : As an organic sulfonyl chloride, it is expected to be irritating, corrosive, and moisture-sensitive.[5]

Always wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of accidental contact, rinse immediately with plenty of water and seek medical advice.[5]

References

- 1. ias.ac.in [ias.ac.in]

- 2. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

A Technical Guide to 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Properties, Reactivity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS No: 342405-38-3). This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and subsequent reactions, and graphical representations of key chemical workflows.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The sulfonyl chloride functional group makes it a highly reactive and versatile building block, primarily for the synthesis of sulfonamides. Pyrazole-based sulfonamides have been investigated for a range of pharmacological activities, making this parent compound a valuable starting material for drug discovery and development programs. This guide aims to consolidate the available technical information on this compound to support research and development efforts.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

General Properties

| Property | Value | Reference |

| CAS Number | 342405-38-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉ClN₂O₂S | [1][2][5] |

| Molecular Weight | 256.71 g/mol | [2][3][5] |

| Appearance | Colorless or yellow crystal | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and dichloromethane. | [2] |

Physical Constants

| Property | Value | Reference |

| Melting Point | 57 °C | [2] |

| Boiling Point (Predicted) | 388.8 ± 30.0 °C | [2] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [2] |

| Flash Point | 188.964 °C | [2] |

| Refractive Index | 1.635 | [2] |

Spectroscopic Data

Analog 1: 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

-

¹H NMR (500 MHz, CDCl₃): δ (ppm): 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)[6].

Analog 2: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

-

¹H NMR (300 MHz, CDCl₃): δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)[6].

Characteristic IR spectroscopy signals for pyrazole sulfonamides, the derivatives of the title compound, include strong absorptions for the SO₂ group (asymmetric and symmetric stretching) typically around 1316-1380 cm⁻¹ and 1114-1185 cm⁻¹, respectively.

Reactivity and Chemical Behavior

The primary reactivity of this compound is centered around the sulfonyl chloride group (-SO₂Cl). This functional group is an excellent electrophile, making the compound a potent sulfonylating agent.

Sulfonamide Formation

The most common reaction of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine, or diisopropylethylamine) to neutralize the HCl byproduct. This reaction is fundamental to the synthesis of a wide range of biologically active molecules.

Hydrolysis

The sulfonyl chloride group is susceptible to hydrolysis. The compound is stable under dry conditions but may hydrolyze when exposed to water or moisture, yielding the corresponding sulfonic acid. Therefore, it should be handled and stored in a dry environment.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar pyrazole-4-sulfonyl chlorides and their subsequent reaction to form sulfonamides.

Synthesis of this compound

This protocol is adapted from the synthesis of analogous pyrazole-4-sulfonyl chlorides. The synthesis involves the chlorosulfonation of the parent pyrazole.

Materials:

-

5-methyl-1-phenyl-1H-pyrazole

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃)

-

Ice

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, dissolve 5-methyl-1-phenyl-1H-pyrazole in chloroform.

-

Slowly add this mixture to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for approximately 10 hours.

-

To this mixture, add thionyl chloride dropwise over 20 minutes at 60 °C.

-

Continue stirring for an additional 2 hours at 60 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Synthesis of a 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide Derivative

This protocol describes the general procedure for the reaction of this compound with a primary amine.

Materials:

-

This compound

-

A primary or secondary amine (e.g., 2-phenylethylamine)

-

Diisopropylethylamine (DIPEA) or another suitable base

-

Dichloromethane (DCM)

-

Cold water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine and diisopropylethylamine in dichloromethane at room temperature (25–30 °C).

-

To this solution, add a solution of this compound in dichloromethane.

-

Stir the reaction mixture at room temperature for approximately 16 hours, monitoring the progress by TLC.

-

After the reaction is complete, add cold water to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude sulfonamide.

-

Purify the crude product by column chromatography.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.

Caption: Synthesis workflow for this compound.

Caption: General workflow for the synthesis of pyrazole-4-sulfonamides.

Safety Information

This compound is classified as an irritant and is corrosive. It can cause burns upon contact. Standard laboratory safety precautions should be strictly followed.

-

Hazard Symbols: Xi (Irritant)

-

Risk Codes: R34 (Causes burns)

-

Safety Precautions:

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

In case of an accident or if you feel unwell, seek medical advice immediately.

-

Conclusion

This compound is a valuable and reactive intermediate for organic and medicinal chemistry. Its ability to readily form sulfonamides makes it a key starting material for the synthesis of diverse compound libraries for drug discovery. This guide provides essential data and protocols to facilitate its safe and effective use in a research setting. Further characterization, particularly detailed spectroscopic analysis of the pure compound, would be a valuable addition to the scientific literature.

References

- 1. This compound | CAS 342405-38-3 [matrix-fine-chemicals.com]

- 2. chembk.com [chembk.com]

- 3. This compound - [sigmaaldrich.com]

- 4. This compound|CAS 342405-38-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. While specific quantitative solubility data for this compound is limited in publicly available literature, this document outlines its known qualitative solubility, key physicochemical properties, and detailed experimental protocols for determining its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, as it directly impacts reaction kinetics, purification strategies, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound (CAS Number: 342405-38-3) is provided below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClN₂O₂S | [1][2] |

| Molecular Weight | 256.71 g/mol | [1] |

| Appearance | Colorless or yellow crystal | [1] |

| Melting Point | 57 °C or 128-132 °C | [1] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | -6.15 ± 0.10 | [1] |

| Flash Point (Predicted) | 188.964 °C | [1] |

| Boiling Point (Predicted) | 388.8 ± 30.0 °C | [1] |

Note: Conflicting melting point data exists in available sources, which may be due to different crystalline forms or measurement conditions.

Solubility Profile

The molecular structure of this compound, which includes a polar sulfonyl chloride group and non-polar phenyl and pyrazole rings, suggests a varied solubility profile depending on the solvent's polarity. The highly reactive sulfonyl chloride group is prone to hydrolysis, making the compound unstable in protic solvents like water and alcohols.

Qualitative Solubility Data

Publicly available data on the solubility of this compound is primarily qualitative. The following table summarizes the known information.

| Solvent | Chemical Formula | Solubility | Stability Note |

| Water | H₂O | Insoluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | [1] |

| Dichloromethane | CH₂Cl₂ | Soluble | [1] |

The general principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar aprotic solvents and chlorinated solvents, and lower solubility in non-polar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

Given the absence of comprehensive quantitative data, the following protocols provide robust methodologies for researchers to determine the solubility of this compound in specific organic solvents of interest.

Rapid Qualitative Solubility Assessment

This method offers a quick preliminary assessment of solubility, which is useful for screening a range of solvents.

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Small, dry test tubes (e.g., 13x100 mm)

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer or by stirring.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid shows no sign of dissolving.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Objective: To determine the precise solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity anhydrous organic solvent

-

Sealable glass vials or flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed at the controlled temperature for at least 2-4 hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed container or volumetric flask to remove all undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered, pre-weighed container under reduced pressure or in a fume hood. Weigh the container with the solid residue. The mass of the dissolved solid can then be determined.

-

Chromatographic Method (Recommended): Dilute the filtered sample with a known volume of the solvent. Analyze the concentration of the compound in the diluted sample using a pre-validated analytical method such as HPLC-UV or GC-MS.

-

-

Calculation: Calculate the solubility using the data from the quantification step. Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Visualized Workflows and Relationships

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the factors influencing it.

Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).

References

Technical Guide: Spectroscopic and Synthetic Profile of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic characteristics of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS Number: 342405-38-3), a valuable intermediate in organic synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents a proposed synthetic pathway based on established methods for analogous pyrazole sulfonyl chlorides, along with predicted spectroscopic data derived from its structure and comparison with related molecules.

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂O₂S |

| Molecular Weight | 256.71 g/mol |

| CAS Number | 342405-38-3 |

Proposed Synthesis

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 5-methyl-1-phenyl-1H-pyrazole. The proposed workflow involves an electrophilic substitution reaction using chlorosulfonic acid.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methyl-1-phenyl-1H-pyrazole (1 equivalent) in a suitable inert solvent such as chloroform or dichloromethane.

-

Addition of Reagent: Cool the solution to 0°C using an ice bath. Add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is the crude sulfonyl chloride.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -CH₃ |

| ~7.3-7.6 | Multiplet | 5H | Phenyl-H |

| ~8.0 | Singlet | 1H | Pyrazole-H (C3-H) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~12-15 | -CH₃ |

| ~120-130 | Phenyl C-H |

| ~135-140 | Phenyl C (quaternary) |

| ~110-120 | Pyrazole C4-SO₂Cl |

| ~140-145 | Pyrazole C3 |

| ~150-155 | Pyrazole C5-CH₃ |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1370-1380 | Strong | Asymmetric SO₂ stretch |

| ~1170-1180 | Strong | Symmetric SO₂ stretch |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2920-2960 | Weak | Aliphatic C-H stretch |

| ~1500, ~1600 | Medium | Aromatic C=C stretch |

| ~760, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 256/258 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 157 | [M - SO₂Cl]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A standard FT-IR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Preparation: For EI-MS, introduce a small amount of the solid sample directly into the ion source. For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or through a liquid chromatography system.

-

Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

This guide provides a foundational understanding of the synthesis and expected analytical characteristics of this compound. Researchers can use this information to inform their synthetic strategies and to aid in the characterization of this and related compounds.

The Electrophilic Heart of Pyrazoles: An In-Depth Technical Guide to the Reactivity of Pyrazole Sulfonyl Chlorides with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, present in a wide array of pharmaceuticals. The introduction of a sulfonyl chloride moiety onto the pyrazole ring unlocks a versatile platform for the synthesis of a diverse range of compounds, primarily through nucleophilic substitution reactions. This technical guide provides a comprehensive exploration of the reactivity of pyrazole sulfonyl chlorides with common nucleophiles, focusing on amines, alcohols, and thiols. It details the underlying reaction mechanisms, provides experimental protocols, and presents quantitative data to inform synthetic strategies in drug discovery and development. The inherent electrophilicity of the sulfur atom in the sulfonyl chloride group makes it a prime target for nucleophilic attack, leading to the formation of stable sulfonamides, sulfonate esters, and thioesters, all of which are of significant interest in the pharmaceutical sciences.[1]

Core Reactivity and Mechanism

The reactivity of pyrazole sulfonyl chlorides is dominated by the highly electrophilic nature of the sulfur atom, which is bonded to two oxygen atoms and a chlorine atom. The general mechanism for the reaction with nucleophiles proceeds via a nucleophilic acyl substitution pathway. While it can be depicted as a concerted SN2-type reaction, a two-step addition-elimination mechanism involving a transient pentacoordinate sulfur intermediate is also plausible, particularly with stronger nucleophiles.[2][3]

The pyrazole ring itself, being an electron-rich aromatic system, can influence the reactivity of the sulfonyl chloride group through electronic effects. The position of the sulfonyl chloride group on the pyrazole ring and the nature of other substituents on the ring will modulate the electrophilicity of the sulfur atom.

Reactivity with Nitrogen Nucleophiles: Synthesis of Pyrazole Sulfonamides

The reaction of pyrazole sulfonyl chlorides with primary and secondary amines is a robust and widely utilized method for the synthesis of pyrazole sulfonamides. These compounds are of significant interest in drug discovery due to their diverse biological activities.[4][5] The reaction typically requires a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives

This protocol is adapted from the synthesis of novel pyrazole-4-sulfonamide derivatives with antiproliferative activity.[4]

Materials:

-

3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

-

Appropriate primary or secondary amine (e.g., 2-phenylethylamine)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Deionized water

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.05 equivalents) and DIPEA (1.5 equivalents) in dichloromethane.

-

To this solution, add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane dropwise at room temperature (25–30 °C).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired pyrazole sulfonamide.[4]

Quantitative Data: Synthesis of Pyrazole Sulfonamides

The following table summarizes the yields for the synthesis of various N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides, demonstrating the efficiency of the reaction with different amines.

| Amine Nucleophile | Product | Yield (%) | Reference |

| 2-(Cyclohex-1-en-1-yl)ethylamine | N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 65 | [4] |

| 2-Phenylethylamine | 3,5-Dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide | 55 | [4] |

Reactivity with Oxygen Nucleophiles: Synthesis of Pyrazole Sulfonate Esters

The reaction of pyrazole sulfonyl chlorides with alcohols or phenols yields sulfonate esters. These esters are valuable as they can act as good leaving groups in subsequent nucleophilic substitution reactions or possess biological activity themselves. The reaction is typically carried out in the presence of a base to activate the alcohol (by converting it to the more nucleophilic alkoxide) and to neutralize the HCl byproduct.

Experimental Protocol: General Synthesis of Pyrazole Sulfonate Esters

This protocol is a general method adapted from the synthesis of other sulfonate esters, as specific examples with pyrazole sulfonyl chlorides are less commonly detailed.

Materials:

-

Pyrazole sulfonyl chloride (e.g., 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride)

-

Alcohol or phenol

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the alcohol or phenol (1.0-1.2 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Add pyridine or triethylamine (1.5-2.0 equivalents) to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of the pyrazole sulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data: Synthesis of Pyrazole Sulfonate Esters

| Sulfonyl Chloride | Alcohol/Phenol | Product Type | Reported Yield Range (%) | Reference |

| Naphthalene-2-sulfonyl chloride | 2-aminophenol derivative | Phenyl naphthalene-2-sulfonate | 73-81 | [6] |

| Substituted benzenesulfonyl chlorides | 2-aminophenol derivative | Phenyl benzenesulfonate | 78-81 | [6] |

Reactivity with Sulfur Nucleophiles: Synthesis of Pyrazole Thioesters

The reaction of pyrazole sulfonyl chlorides with thiols or their corresponding thiolates leads to the formation of thioesters (also known as thiosulfonates). Thiols are generally more nucleophilic than their corresponding alcohols, which can lead to faster reaction rates.[7]

Experimental Protocol: General Synthesis of Pyrazole Thioesters

This protocol is a general method based on the higher nucleophilicity of thiols.

Materials:

-

Pyrazole sulfonyl chloride

-

Thiol

-

A non-nucleophilic base (e.g., triethylamine or DIPEA)

-

Anhydrous solvent (e.g., DCM, THF, or acetonitrile)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flask under an inert atmosphere, dissolve the thiol (1.0-1.2 equivalents) and the base (1.5 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Add the pyrazole sulfonyl chloride (1.0 equivalent) portion-wise or as a solution in the same solvent.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude thioester by column chromatography.

Quantitative Data: Synthesis of Pyrazole Thioesters

Direct quantitative data for the reaction of pyrazole sulfonyl chlorides with thiols is not extensively reported in the provided search results. However, related research on the sulfenylation of pyrazolones with thiols indicates that C-S bond formation involving pyrazole scaffolds can be highly efficient, with yields often ranging from good to excellent.[8][9]

Comparative Reactivity of Nucleophiles

The rate of reaction of pyrazole sulfonyl chlorides with nucleophiles generally follows the order of nucleophilicity:

Thiols > Amines > Alcohols

Thiols are typically more nucleophilic than amines of similar basicity, and both are significantly more nucleophilic than alcohols.[7] This trend is due to the greater polarizability of the sulfur atom in thiols and the higher basicity of amines compared to the corresponding alcohols. Consequently, reactions with thiols are often faster and may require milder conditions than reactions with alcohols.

Visualization of Reaction Pathways and Workflows

General Nucleophilic Substitution Pathway

Caption: General reaction of a pyrazole sulfonyl chloride with a nucleophile.

Experimental Workflow for Synthesis and Purification

Caption: A typical experimental workflow for the synthesis and purification.

Applications in Drug Development

The sulfonamide linkage is a privileged functional group in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, diuretic, and anti-inflammatory agents. The ability to readily synthesize a library of pyrazole sulfonamide derivatives from a common pyrazole sulfonyl chloride intermediate is a powerful strategy in lead optimization. Similarly, pyrazole sulfonate esters and thioesters can serve as important intermediates or as bioactive molecules in their own right. The methodologies and reactivity principles outlined in this guide are therefore of direct relevance to drug development professionals seeking to explore the chemical space around the pyrazole scaffold.[4][5]

Conclusion

Pyrazole sulfonyl chlorides are highly versatile and reactive intermediates that provide a gateway to a rich variety of pyrazole derivatives. Their reactions with nitrogen, oxygen, and sulfur nucleophiles are generally efficient and predictable, allowing for the systematic synthesis of sulfonamides, sulfonate esters, and thioesters. Understanding the relative reactivity of these nucleophiles and employing appropriate experimental conditions are key to successfully harnessing the synthetic potential of pyrazole sulfonyl chlorides in the pursuit of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

- 1. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

- 7. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1] This five-membered heterocyclic ring system offers a versatile framework for the design of novel therapeutic agents across a wide range of disease areas, including inflammation, cancer, and infectious diseases.[1][2] A particularly valuable building block for accessing this chemical space is 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride . This technical guide provides an in-depth exploration of the potential applications of this reagent in medicinal chemistry, detailing its use in the synthesis of bioactive molecules, summarizing their quantitative biological data, providing representative experimental protocols, and visualizing key signaling pathways.

The reactivity of the sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamide derivatives by reaction with various amines. This approach has been successfully employed to develop potent and selective inhibitors of key biological targets, underscoring the strategic importance of this compound in drug discovery programs.

Core Synthetic Applications

The primary application of this compound in medicinal chemistry is as an electrophilic partner in the synthesis of pyrazole-4-sulfonamides. The general synthetic scheme involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide.

Caption: General workflow for the synthesis of pyrazole-4-sulfonamides.

This straightforward reaction provides access to a wide array of derivatives where the "R" group from the amine can be systematically varied to probe structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

Therapeutic Applications and Biological Targets

Derivatives of this compound have shown significant promise in several therapeutic areas. The following sections detail the key biological targets and the associated quantitative data for representative compounds.

Anti-inflammatory Agents: Cyclooxygenase-2 (COX-2) Inhibition

The pyrazole scaffold is famously a core component of celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. The sulfonamide moiety is crucial for binding to a secondary pocket in the COX-2 enzyme, which is responsible for its selectivity over the COX-1 isoform. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway for COX-2 Mediated Inflammation

Inflammatory stimuli, such as cytokines (e.g., IL-1β) and growth factors, trigger signaling cascades that lead to the upregulation of COX-2 expression.[3] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (like PGE2), which are key mediators of inflammation and pain.[3] Selective inhibitors block this step, thereby reducing the inflammatory response.

Caption: Simplified COX-2 signaling pathway in inflammation.

Quantitative Data for COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of celecoxib and its analogs. While not directly synthesized from this compound, these compounds share the core pyrazole sulfonamide pharmacophore and illustrate the potential of this class of molecules.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 7.7 | 0.07 | 110 | [4] |

| Analog 10b | >258 | 0.19 | >1357 | [4] |

Anticancer Agents: Kinase Inhibition (EGFR/HER2)

The pyrazole scaffold has been incorporated into numerous kinase inhibitors. Certain pyrazole-based compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key drivers in many cancers. Overexpression or mutation of these receptor tyrosine kinases leads to uncontrolled cell proliferation and survival.

EGFR/HER2 Signaling Pathway in Cancer

Upon ligand binding (for EGFR) or heterodimerization, EGFR and HER2 activate downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell cycle progression, survival, and metastasis. Inhibitors targeting the kinase domain of these receptors can block these oncogenic signals.[5][6]

Caption: Simplified EGFR/HER2 signaling pathway in cancer.

Quantitative Data for Anticancer Activity

The following table presents the antiproliferative activity of pyrazole sulfonamide derivatives against a human cancer cell line.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 5b | MCF-7 (Breast Cancer) | 5.21 |

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Certain pyrazole sulfonamide derivatives have been investigated for their ability to inhibit various CA isoforms, some of which are implicated in cancer (hCA IX and XII) and other diseases.

Quantitative Data for Carbonic Anhydrase Inhibitors

The table below shows the inhibitory constants (Kᵢ) for pyrazole sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |

| Acetazolamide (Standard) | - | - | 25.7 | - | |

| Compound 5f | - | - | 61.3 | 432.8 | |

| Compound 1k | - | 5.6 | - | - | |

| Compound 1f | - | 6.6 | - | - |

Experimental Protocols

The following are representative, generalized protocols for the synthesis and biological evaluation of compounds derived from this compound.

Protocol 1: General Synthesis of N-Substituted-5-methyl-1-phenyl-1H-pyrazole-4-sulfonamides

Objective: To synthesize a pyrazole-4-sulfonamide derivative.

Methodology:

-

To a solution of the desired amine (1.1 mmol) and a base such as diisopropylethylamine (DIPEA) (1.5 mmol) in anhydrous dichloromethane (DCM) (10 mL) at room temperature, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure sulfonamide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the IC₅₀ value of a test compound against COX-2.

Methodology:

-

Prepare a 96-well white opaque plate.

-

Dissolve test compounds in DMSO to prepare stock solutions and then dilute to the desired concentrations (10X final) with COX Assay Buffer.

-

Add 10 µL of the diluted test compound to the sample wells. For the 'Enzyme Control' well, add 10 µL of Assay Buffer. For the 'Inhibitor Control' well, add a known COX-2 inhibitor like Celecoxib.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

-

Reconstitute and dilute the human recombinant COX-2 enzyme in COX Assay Buffer.

-

Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells.

-

Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes at 25°C.

-

Calculate the rate of reaction from the linear portion of the fluorescence vs. time plot.

-

Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control and calculate the IC₅₀ value using a suitable software.

Protocol 3: In Vitro EGFR Kinase Assay (Luminescent)

Objective: To determine the IC₅₀ value of a test compound against EGFR kinase.

Methodology:

-

Prepare serial dilutions of the test compound in the appropriate assay buffer.

-

In a 96-well plate, add the diluted test compound, recombinant human EGFR enzyme, and a suitable peptide substrate (e.g., Poly(Glu, Tyr)).

-

Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25 µL.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Measure the luminescence using a plate reader.

-

Plot the percent inhibition of EGFR activity against the logarithm of the test compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Methodology:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily form sulfonamide derivatives has enabled the exploration of a vast chemical space, leading to the discovery of potent modulators of various biological targets. The pyrazole sulfonamide scaffold has proven to be a successful pharmacophore for developing selective COX-2 inhibitors, kinase inhibitors for cancer therapy, and carbonic anhydrase inhibitors. The straightforward synthesis and the potential for diverse functionalization make this reagent an attractive starting point for future drug discovery campaigns. Further exploration of novel amine coupling partners could lead to the identification of compounds with unique biological activity profiles, potentially addressing unmet medical needs in areas such as neurodegenerative diseases, metabolic disorders, and emerging infectious diseases. The continued application of this privileged scaffold, guided by rational design and robust biological evaluation, promises to yield the next generation of innovative therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Emergence of Novel Pyrazole Sulfonyl Chlorides: A Technical Guide for Drug Discovery

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2][3] Its derivatives are integral components of numerous approved drugs, functioning as analgesics, anti-inflammatory agents, and anti-cancer therapeutics.[4][5] Within this class, pyrazole sulfonyl chlorides and their subsequent sulfonamide derivatives have garnered significant attention, particularly as highly specific and potent inhibitors of protein kinases, which are crucial targets in oncology and neurodegenerative diseases.[3][6] This technical guide explores the discovery and significance of novel pyrazole sulfonyl chloride reagents, providing detailed insights into their synthesis, biological activity, and the experimental protocols for their application, tailored for researchers and professionals in drug development.

Core Reagents and Their Significance

Recent research has highlighted several novel pyrazole sulfonyl chloride-derived scaffolds with significant therapeutic potential. This guide will focus on two prominent examples: 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a versatile building block and biaryl-1H-pyrazole sulfonamides as potent and selective kinase inhibitors.

-

3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride: This reagent serves as a foundational building block for a wide array of pyrazole-4-sulfonamide derivatives.[7] Its straightforward synthesis and reactivity make it an attractive starting material for generating compound libraries for screening. The resulting sulfonamides have shown promising antiproliferative activity and are being investigated for various therapeutic applications.[7]

-

Biaryl-1H-pyrazole Sulfonamides (derived from corresponding sulfonyl chlorides): This novel structural class has been identified as potent and selective inhibitors of the G2019S mutant of leucine-rich repeat kinase 2 (LRRK2).[8] The G2019S-LRRK2 mutation is a key genetic factor in Parkinson's disease, making these compounds highly significant for developing targeted neuroprotective therapies.[8] The biaryl structure allows for fine-tuning of selectivity and pharmacokinetic properties.[8]

Quantitative Data Summary

The efficacy of these novel pyrazole derivatives is quantified through various biological assays. The following tables summarize key data for representative compounds.

Table 1: Synthesis Yields of Pyrazole Sulfonyl Chlorides and Derivatives

| Compound/Intermediate | Starting Material | Reagents & Conditions | Yield (%) | Reference |

| 3,5-dimethyl-1H-pyrazole | Pentane-2,4-dione | 85% hydrazine hydrate, methanol, 25–30 °C | 95 | [7] |

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride | 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, SOCl₂, CHCl₃, 60 °C | 90 | [7] |

| MR-S1-13 (A pyrazole-4-sulfonamide) | Pyrazole-4-sulfonyl chloride derivative | Amine, DIPEA, DCM, RT, 16 h | 71 | [7] |

Table 2: Biological Activity of Novel Biaryl-1H-Pyrazole Sulfonamide LRRK2 Inhibitors

| Compound | G2019S-LRRK2 IC₅₀ (nM) | WT-LRRK2 IC₅₀ (nM) | Cellular EC₅₀ (µM) | Reference |

| 8 | 15 | - | - | [8] |

| 5 | 50 | - | - | [8] |

| 7 | - | - | 2.1 | [8] |

| 3 | - | - | 5.1 | [8] |

| 19 | Potent | - | Potent | [8] |

| 20 | Potent | - | Potent | [8] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. WT: Wild Type.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for the synthesis of key pyrazole sulfonyl chloride reagents and their derivatives.

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[7]

Step A: Synthesis of 3,5-Dimethyl-1H-pyrazole

-

Combine pentane-2,4-dione and 85% hydrazine hydrate in methanol at a temperature of 25–35 °C.

-

The reaction is exothermic and proceeds to completion, yielding 3,5-dimethyl-1H-pyrazole quantitatively (approx. 95% yield).

Step B: Sulfonylation to form 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

-

Prepare a solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform.

-

In a separate flask under a nitrogen atmosphere, prepare a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform, cooled to 0 °C.

-

Slowly add the pyrazole solution to the chlorosulfonic acid solution at 0 °C.

-

After addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

-

Add thionyl chloride (40.8 g, 343.2 mmol) to the reaction mass at 60 °C over a period of 20 minutes.

-

Continue stirring the reaction for an additional 2 hours at 60 °C.

-

Monitor the course of the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, the product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, can be isolated (yield: 90%).

Protocol 2: General Synthesis of Pyrazole Sulfonamides[7]

-

Dissolve the desired amine (1.05 equivalents) and diisopropylethylamine (DIPEA) (1.5 equivalents) in dichloromethane (DCM, 10 volumes).

-

Prepare a solution of the appropriate pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM (5 volumes).

-

Add the pyrazole-4-sulfonyl chloride solution to the amine mixture at room temperature (25–30 °C).

-

Stir the reaction mixture for 16 hours at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, add cold water (10 volumes) to the reaction mass and stir for 10 minutes.

-

Separate the organic layer, dry it, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the final pyrazole sulfonamide derivative.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for understanding the context and application of these novel reagents.

Kinase Inhibition and Downstream Signaling

Pyrazole sulfonamides often target protein kinases, which are key components of intracellular signaling cascades that regulate cell growth, proliferation, and survival.[6][9] For instance, LRRK2, a target for Parkinson's disease therapy, is a complex kinase involved in multiple cellular processes. Inhibition of its kinase activity is a primary therapeutic strategy.

References

- 1. rroij.com [rroij.com]

- 2. mdpi.com [mdpi.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands—computational investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

theoretical studies on the electronic structure of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Preamble: Direct theoretical studies on the electronic structure of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride were not found in a comprehensive search of available scientific literature. This guide therefore presents a detailed analysis of a closely related analogue, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate , to provide researchers with valuable comparative insights. The methodologies and findings discussed herein are based on a study that employed Density Functional Theory (DFT) to investigate the molecular geometry and electronic properties of this similar compound.[1]

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, making them privileged structures in drug design and development.[2][3] Understanding the electronic structure of these molecules is crucial for predicting their reactivity, stability, and potential biological interactions. This guide focuses on the theoretical investigation of a pyrazole derivative's electronic properties, using ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate as a case study due to the absence of specific data on the sulfonyl chloride variant.[1]

Computational Methodology

The theoretical calculations for the analogue compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, were performed using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.[1][4]

Experimental Protocol:

-

Software: The specific software used in the reference study was not detailed, but typical DFT calculations are performed with packages like Gaussian, ORCA, or ADF.

-

Method: The calculations were carried out using the PBE (Perdew-Burke-Ernzerhof) functional.[1]

-

Basis Set: A Triple-Zeta plus 2 Polarization functions (TZ2P) basis set was employed for the calculations.[1]

-

Procedure: The gas-phase molecular geometry of the molecule was optimized without any symmetry constraints. Following optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponded to a true energy minimum (i.e., no imaginary frequencies).[1] Frontier Molecular Orbitals (HOMO and LUMO) were also calculated to determine the electronic distribution and energy gap.[1]

Results and Discussion: Electronic Structure of the Analogue Compound

The following data summarizes the key quantum chemical parameters calculated for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[1] These values provide a benchmark for understanding the electronic characteristics of this class of molecules.

Table 1: Calculated Energy and Dipole Moment

| Parameter | Value |

|---|---|

| Total Energy | -7.28042025 a.u. |

| Zero Point Energy | 6.611758 eV |

| Dipole Moment | 4.6 D |

Data sourced from a DFT study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[1]

Table 2: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Energy (eV) |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | Not Specified |

| Lowest Unoccupied Molecular Orbital (LUMO) | Not Specified |

| HOMO-LUMO Energy Gap (ΔE) | 4.01 eV |

Data sourced from a DFT study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[1]

The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity. A larger energy gap, such as the 4.01 eV calculated for the analogue, suggests high electronic stability and lower chemical reactivity.[4]

Table 3: Comparison of Theoretical and Experimental Geometries While specific bond lengths and angles for the sulfonyl chloride are unavailable, the reference study on the carboxylate analogue performed a comparison between its DFT-optimized structure and the experimental structure obtained from single-crystal X-ray diffraction. The study reported that the theoretical and experimental structures resembled each other very closely, indicating the high accuracy of the chosen DFT method.[1] This provides confidence that a similar computational approach would yield a reliable structure for the target molecule, this compound.

Visualized Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule's electronic structure using DFT, as derived from the reference study.[1]

Caption: Logical workflow for DFT-based electronic structure analysis.

Conclusion

While direct experimental or theoretical data on this compound is not currently available in the literature, this guide provides a comprehensive overview based on a closely related analogue. The computational protocol and electronic property data for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate offer a strong foundation for researchers.[1] The presented DFT workflow can be directly applied to the sulfonyl chloride derivative to elucidate its specific electronic structure, reactivity, and potential for applications in drug development. Such studies are essential for advancing the rational design of novel therapeutic agents based on the pyrazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Protocol for the Synthesis of Novel Sulfonamides from 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction Sulfonamides derived from pyrazole scaffolds are a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory effects.[1][2] The 5-methyl-1-phenyl-1H-pyrazole core offers a versatile platform for generating diverse libraries of sulfonamides for drug discovery and development. This document provides a detailed protocol for the synthesis of N-substituted sulfonamides via the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride with various primary and secondary amines.

The protocol is based on established methodologies for sulfonamide synthesis, where the sulfonyl chloride acts as an electrophile reacting with a nucleophilic amine in the presence of a base.[3] The reaction is generally robust and can be adapted for a wide range of amine substrates.

General Reaction Scheme

The fundamental reaction involves the coupling of this compound with a generic amine (R¹R²NH) to yield the corresponding sulfonamide.

Caption: General synthesis of pyrazole sulfonamides.

Experimental Protocol

This protocol details the general procedure for coupling an amine with this compound.

1. Materials and Equipment

-

Reagents:

-

This compound (CAS: 342405-38-3)

-

Desired primary or secondary amine

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe pump

-

Nitrogen or argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glassware for column chromatography

-

2. Synthesis Workflow

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

3. Detailed Procedure

-

To a round-bottom flask under a nitrogen atmosphere, add the desired amine (1.05 equivalents) and anhydrous dichloromethane (DCM, approx. 10 volumes relative to the sulfonyl chloride).[3]

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution at room temperature (25–30 °C).[3]

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (approx. 5 volumes).

-

Slowly add the sulfonyl chloride solution to the amine solution over 10-15 minutes.[3]

-

Stir the resulting reaction mixture at room temperature for approximately 16 hours.[3]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.

-

Upon completion, cool the reaction mixture and add cold deionized water (approx. 10 volumes). Stir for 10 minutes.[3]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

-

Purify the crude solid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.[3]

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).